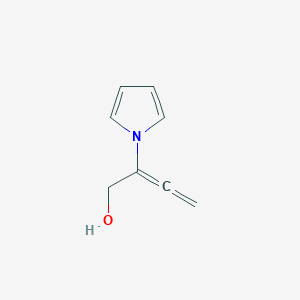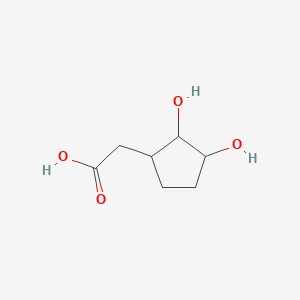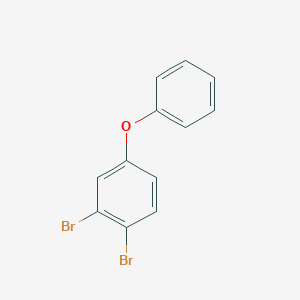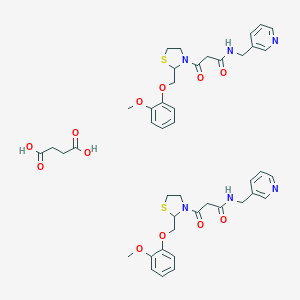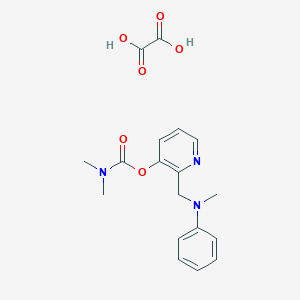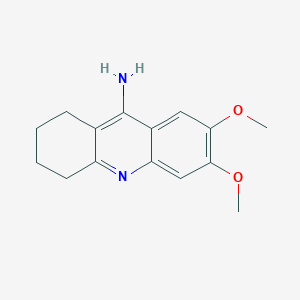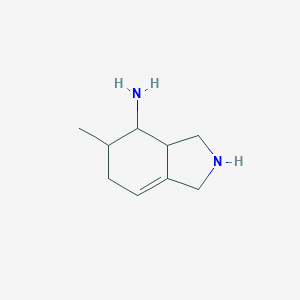
3,7-Dimethylbenzofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dimethylbenzofuran-2(3H)-one, also known as DMBO, is an organic compound that belongs to the family of benzofurans. It is a white crystalline powder that has a molecular formula of C10H10O2 and a molecular weight of 162.19 g/mol. DMBO has gained significant attention in the scientific community due to its various applications in scientific research.
Wirkmechanismus
The mechanism of action of 3,7-Dimethylbenzofuran-2(3H)-one is not fully understood. However, it has been found to inhibit the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. 3,7-Dimethylbenzofuran-2(3H)-one has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
3,7-Dimethylbenzofuran-2(3H)-one has been found to have various biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, which can lead to apoptosis. 3,7-Dimethylbenzofuran-2(3H)-one has also been found to decrease the levels of ROS in normal cells, which can help prevent oxidative stress-related diseases. Additionally, 3,7-Dimethylbenzofuran-2(3H)-one has been found to increase the levels of certain cytokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3,7-Dimethylbenzofuran-2(3H)-one in lab experiments is its low toxicity. 3,7-Dimethylbenzofuran-2(3H)-one has been found to have low toxicity in both in vitro and in vivo studies, making it a safe candidate for scientific research. However, one of the limitations of using 3,7-Dimethylbenzofuran-2(3H)-one in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 3,7-Dimethylbenzofuran-2(3H)-one. One future direction is the development of new drugs based on the antifungal, antibacterial, and antiviral properties of 3,7-Dimethylbenzofuran-2(3H)-one. Another future direction is the development of new cancer treatments based on the ability of 3,7-Dimethylbenzofuran-2(3H)-one to induce apoptosis in cancer cells. Additionally, further research is needed to fully understand the mechanism of action of 3,7-Dimethylbenzofuran-2(3H)-one and its potential applications in scientific research.
Conclusion
3,7-Dimethylbenzofuran-2(3H)-one is an organic compound that has gained significant attention in the scientific community due to its various applications in scientific research. It can be synthesized through several methods, with the most commonly used method being the reaction of 3,7-dimethylphenol with acetic anhydride and zinc chloride. 3,7-Dimethylbenzofuran-2(3H)-one has been found to have antifungal, antibacterial, and antiviral properties, inhibit the growth of cancer cells, and have antioxidant properties. Its low toxicity makes it a safe candidate for scientific research, but its low solubility in water can make it difficult to administer in certain experiments. There are several future directions for the research on 3,7-Dimethylbenzofuran-2(3H)-one, including the development of new drugs and cancer treatments and further research on its mechanism of action.
Synthesemethoden
3,7-Dimethylbenzofuran-2(3H)-one can be synthesized through several methods, including the oxidation of 3,7-dimethylphenol with ceric ammonium nitrate, the reaction of 2,6-dimethylphenol with acetic anhydride and zinc chloride, and the reaction of 3,7-dimethylphenol with acetic anhydride and zinc chloride. However, the most commonly used method for synthesizing 3,7-Dimethylbenzofuran-2(3H)-one is the reaction of 3,7-dimethylphenol with acetic anhydride and zinc chloride.
Wissenschaftliche Forschungsanwendungen
3,7-Dimethylbenzofuran-2(3H)-one has various applications in scientific research. It has been found to have antifungal, antibacterial, and antiviral properties, making it a potential candidate for the development of new drugs. 3,7-Dimethylbenzofuran-2(3H)-one has also been found to inhibit the growth of cancer cells, making it a potential candidate for the development of cancer treatments. Additionally, 3,7-Dimethylbenzofuran-2(3H)-one has been found to have antioxidant properties, which can help prevent oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
173419-94-8 |
|---|---|
Produktname |
3,7-Dimethylbenzofuran-2(3H)-one |
Molekularformel |
C10H10O2 |
Molekulargewicht |
162.18 g/mol |
IUPAC-Name |
3,7-dimethyl-3H-1-benzofuran-2-one |
InChI |
InChI=1S/C10H10O2/c1-6-4-3-5-8-7(2)10(11)12-9(6)8/h3-5,7H,1-2H3 |
InChI-Schlüssel |
RBQUOOIDOGBZRQ-UHFFFAOYSA-N |
SMILES |
CC1C2=CC=CC(=C2OC1=O)C |
Kanonische SMILES |
CC1C2=CC=CC(=C2OC1=O)C |
Synonyme |
2(3H)-Benzofuranone, 3,7-dimethyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




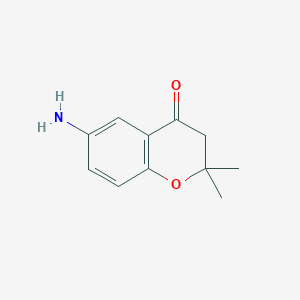
![Furo[3,2-b]pyridine 4-oxide](/img/structure/B64691.png)
